molecular formula C28H26ClFN4O4S B12412248 GLP-1R agonist 17

GLP-1R agonist 17

Cat. No.: B12412248
M. Wt: 569.0 g/mol
InChI Key: YEDSVKMEFJLSRW-FQEVSTJZSA-N
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Description

GLP-1R agonist 17 is a synthetic compound designed to mimic the effects of glucagon-like peptide-1 (GLP-1), a hormone involved in the regulation of glucose metabolism. GLP-1R agonists are primarily used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, and promote satiety. These compounds have also shown potential in the treatment of obesity and other metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLP-1R agonist 17 involves several steps, including the formation of peptide bonds and the incorporation of specific amino acid residues. One common method involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound often involves recombinant DNA technology. This method includes the insertion of the gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The expressed peptide is then purified using chromatographic techniques and further modified chemically to enhance its stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions

GLP-1R agonist 17 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GLP-1R agonist 17 has a wide range of scientific research applications, including:

Mechanism of Action

GLP-1R agonist 17 exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R), a G-protein coupled receptor expressed on pancreatic beta cells. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to the secretion of insulin and inhibition of glucagon release. This results in improved glucose homeostasis and reduced blood sugar levels . Additionally, GLP-1R agonists can delay gastric emptying and promote satiety, contributing to weight loss .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GLP-1R agonist 17 is unique due to its specific amino acid sequence and modifications that enhance its stability and bioavailability. Unlike some other GLP-1R agonists, it may have a different binding affinity and efficacy profile, making it a valuable addition to the therapeutic arsenal for metabolic disorders .

Biological Activity

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of medications that mimic the action of the endogenous GLP-1 hormone, which plays a crucial role in glucose metabolism and appetite regulation. Among these, GLP-1R agonist 17 has gained attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus (T2DM) and obesity. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in clinical studies, and potential side effects.

GLP-1R agonists activate the GLP-1 receptor, leading to several biological effects:

  • Insulin Secretion : GLP-1R activation enhances insulin secretion from pancreatic beta cells in a glucose-dependent manner, which helps lower blood glucose levels.
  • Glucagon Suppression : These agonists inhibit glucagon release from alpha cells, further contributing to reduced hepatic glucose production.
  • Delayed Gastric Emptying : By slowing gastric emptying, GLP-1R agonists reduce postprandial glucose spikes.
  • Appetite Regulation : They promote satiety and reduce food intake through central nervous system pathways, aiding weight loss efforts.

Case Studies and Observational Data

A significant body of research supports the efficacy of GLP-1R agonists in managing T2DM and obesity. For instance:

  • Weight Loss and Glycemic Control : In a cohort study involving 188 patients using a GLP-1 receptor agonist alongside insulin therapy, participants experienced a mean weight loss of 5.5 kg over 27 months, with consistent reductions in HbA1c levels across various time intervals .
  • Long-term Outcomes : A systematic review highlighted that patients treated with GLP-1R agonists exhibited improved cardiovascular outcomes and reduced risk factors associated with metabolic syndrome .

Pharmacokinetics and Biological Activity

Research indicates that this compound demonstrates prolonged half-life and enhanced bioactivity compared to earlier formulations. For example, studies show that modifications to the amino acid sequence can significantly impact receptor binding affinity and biological activity .

Comparative Efficacy of GLP-1R Agonists

Agonist Half-Life Weight Loss (kg) HbA1c Reduction (%) Administration Route
Liraglutide~13 hours~5~0.8Subcutaneous
Semaglutide~7 days~10~1.5Subcutaneous
This compoundTBDTBDTBDTBD

Safety Profile and Adverse Effects

While GLP-1R agonists are generally well-tolerated, they can cause gastrointestinal side effects such as nausea and vomiting. Serious adverse events include pancreatitis and potential thyroid tumors observed in rodent studies . Monitoring for these effects is essential in clinical practice.

Properties

Molecular Formula

C28H26ClFN4O4S

Molecular Weight

569.0 g/mol

IUPAC Name

2-[[4-[6-[(4-chloro-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid

InChI

InChI=1S/C28H26ClFN4O4S/c29-19-5-4-18(21(30)12-19)16-38-26-3-1-2-22(31-26)17-6-9-33(10-7-17)15-25-32-27-23(13-24(39-27)28(35)36)34(25)14-20-8-11-37-20/h1-6,12-13,20H,7-11,14-16H2,(H,35,36)/t20-/m0/s1

InChI Key

YEDSVKMEFJLSRW-FQEVSTJZSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O

Canonical SMILES

C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)Cl)F)SC(=C3)C(=O)O

Origin of Product

United States

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